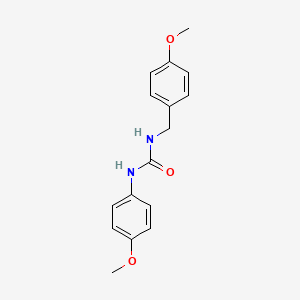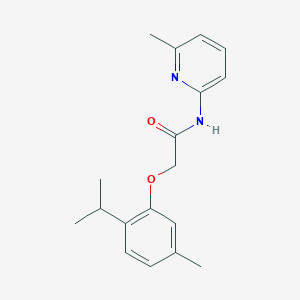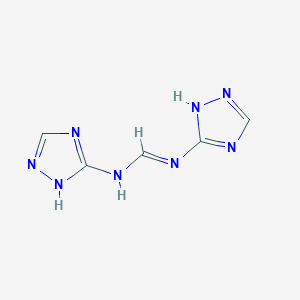
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea, also known as NMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. NMU is a potent and selective agonist for the G protein-coupled receptor GPR66, which has been implicated in a variety of physiological and pathological processes.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea acts as an agonist for GPR66, activating downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of GPR66 is not fully understood, but it is thought to involve the activation of G proteins and subsequent modulation of intracellular signaling cascades. Further research is needed to fully elucidate the mechanism of action of this compound and GPR66.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of circadian rhythm, regulation of energy metabolism, and modulation of pain sensitivity. In addition, this compound has been implicated in the regulation of immune function and the pathogenesis of certain diseases, such as cancer and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea in lab experiments is its specificity for GPR66, which allows for the selective modulation of downstream signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other GPR66 agonists, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66 should focus on elucidating the exact mechanism of action of these compounds and their role in various physiological and pathological processes. In addition, further studies are needed to investigate the potential therapeutic applications of this compound and other GPR66 agonists in the treatment of diseases such as cancer and metabolic disorders. Finally, the development of more potent and selective GPR66 agonists may help to overcome some of the limitations of this compound and other currently available compounds.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea can be synthesized using a variety of methods, including the condensation of 5-chloro-2-methoxyaniline with 1-naphthylisocyanate in the presence of a base such as triethylamine. The resulting product can be purified using chromatographic techniques such as HPLC or column chromatography. Other methods for synthesizing this compound have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been used extensively as a tool compound to study the function of GPR66, which is a relatively understudied G protein-coupled receptor. GPR66 has been implicated in a variety of physiological processes, including regulation of circadian rhythm, control of energy metabolism, and modulation of pain sensitivity. In addition, GPR66 has been shown to be upregulated in certain types of cancer, suggesting a potential role in tumorigenesis.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOLBLICDLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

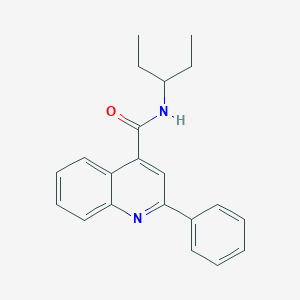
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
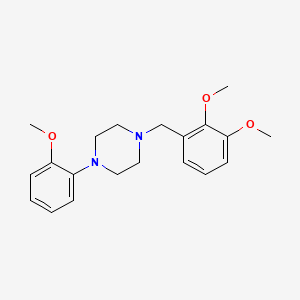
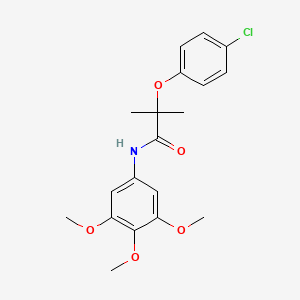

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)
